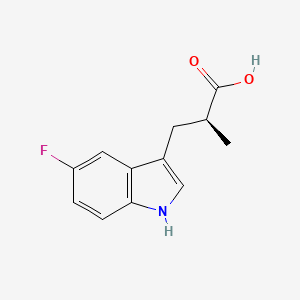

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC13493764

Molecular Formula: C12H12FNO2

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12FNO2 |

|---|---|

| Molecular Weight | 221.23 g/mol |

| IUPAC Name | (2S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16)/t7-/m0/s1 |

| Standard InChI Key | BLEQJARIPMGEMW-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O |

| SMILES | CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |

| Canonical SMILES | CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |

Introduction

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid is a chiral compound belonging to the indole family, which is known for its diverse biological activities. This compound is structurally similar to other indole derivatives, such as tryptophan, but with specific modifications that confer unique properties. The presence of a fluorine atom at the 5-position of the indole ring and a methyl group at the 2-position of the propanoic acid chain distinguishes it from other related compounds.

Synthesis and Preparation

The synthesis of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid typically involves asymmetric synthesis methods to ensure the correct stereochemistry. This may include the use of chiral catalysts or starting materials to achieve the desired (S) configuration. Detailed synthesis protocols are not widely available in the public domain but would likely involve multi-step reactions starting from indole precursors.

Biological Activity

While specific biological activity data for (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid is limited, indole derivatives are known for their potential in medicinal chemistry. They can exhibit a range of activities, including anticancer, anti-inflammatory, and neuroprotective effects. The fluorine substitution and the specific stereochemistry of this compound could influence its interaction with biological targets, potentially leading to unique pharmacological profiles.

Related Compounds

Several compounds are structurally related to (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid, including:

-

(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid (CAS: 1103518-40-6): The enantiomer of the compound .

-

3-(5-Fluoro-1H-indol-3-yl)propanoic acid (CAS: 7394-78-7): Lacks the methyl group at the 2-position.

-

3-(6-Fluoro-1H-indol-3-yl)propanoic acid (CAS: 141071-78-5): Fluorine is at the 6-position instead of the 5-position.

| Compound | CAS Number | Similarity |

|---|---|---|

| (R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid | 1103518-40-6 | 1.00 |

| 3-(5-Fluoro-1H-indol-3-yl)propanoic acid | 7394-78-7 | 0.95 |

| 3-(6-Fluoro-1H-indol-3-yl)propanoic acid | 141071-78-5 | 0.93 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume